Product packaging for 3,4-Dichloro-2-fluorobenzonitrile(Cat. No.:CAS No. 1349708-60-6)

3,4-Dichloro-2-fluorobenzonitrile

Cat. No.: B3034053
CAS No.: 1349708-60-6
M. Wt: 190 g/mol
InChI Key: ZQUPFWQQQMEVTL-UHFFFAOYSA-N
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Description

Precursors in Pharmaceutical and Medicinal Chemistry Research

In the pharmaceutical industry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. 3,4-Dichloro-2-fluorobenzonitrile plays a significant role in this process by providing a scaffold for the synthesis of complex molecular architectures with potential biological activity.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse pharmacological properties. This compound is a key starting material for the synthesis of several important heterocyclic systems.

Quinazolines: Quinazoline (B50416) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antihypertensive properties. nih.gov The synthesis of certain quinazoline-based compounds, which have been approved by the FDA as EGFR inhibitors for cancer treatment and as alpha-adrenergic receptor antagonists for hypertension, highlights the importance of this scaffold. nih.govnih.gov The nitrile group of this compound can be transformed into the necessary functional groups to construct the quinazoline ring system. nih.govchemicalbook.com

Triazolopyrimidines: This class of fused heterocyclic compounds is being investigated for various therapeutic applications. The reactivity of the chloro and fluoro substituents on the benzonitrile (B105546) ring allows for the introduction of different functionalities, leading to the formation of the triazolopyrimidine core.

Benzoxazoles: Benzoxazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The synthesis of these scaffolds can be achieved through reactions involving the nitrile and adjacent chloro- and fluoro-substituted positions of this compound. mdpi.comnih.govsynquestlabs.com

This compound serves as a valuable building block for introducing these beneficial fluorine atoms into targeted therapeutic molecules. nih.govyychemical.com For instance, it is a key intermediate in the synthesis of certain quinolone and xacin-series medicines. google.com The compound's structure allows for precise modifications, enabling the synthesis of potent and selective inhibitors for various biological targets.

Building Blocks for Agrochemicals and Specialty Chemical Production

Beyond pharmaceuticals, this compound is a vital component in the production of modern agrochemicals and other specialty chemicals. The presence of fluorine in agrochemicals often leads to increased efficacy and improved environmental profiles. nih.gov

Fluorophenoxy herbicides are a class of selective herbicides used to control weeds in various crops. audreyli.com this compound is a precursor in the synthesis of these important agricultural products. audreyli.com The specific arrangement of the chloro and fluoro substituents is crucial for the herbicidal activity of the final compounds.

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound and its derivatives suitable for applications in advanced materials. google.comgoogle.com These compounds can be incorporated into the synthesis of liquid crystal materials, which are essential components of displays and other optoelectronic devices. google.comgoogle.com

Utility in the Engineering of Advanced Materials and Functional Molecules

The versatility of this compound extends to the field of materials science. Its ability to undergo various chemical modifications allows for its integration into the design and synthesis of advanced materials and functional molecules with tailored properties. The specific substitution pattern on the aromatic ring can influence properties such as thermal stability, optical behavior, and self-assembly characteristics, making it a valuable tool for materials scientists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2FN B3034053 3,4-Dichloro-2-fluorobenzonitrile CAS No. 1349708-60-6

Properties

IUPAC Name

3,4-dichloro-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUPFWQQQMEVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Dichloro 2 Fluorobenzonitrile and Cognate Structures

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorination of Aromatic Nitriles

Nucleophilic aromatic substitution is a key reaction for introducing fluorine into an aromatic system. google.com This process typically involves the displacement of a leaving group, often a halogen, by a nucleophilic fluoride (B91410) source. The efficiency and selectivity of this reaction are influenced by several factors, including the nature of the starting material, the catalyst, and the solvent system.

Halogen-Exchange Reactions: Mechanistic Pathways and Selectivity Considerations

Halogen-exchange (Halex) reactions are a cornerstone of SNAr fluorination. The most direct method involves the reaction of an aryl chloride with potassium fluoride (KF). audreyli.com For the synthesis of 3,4-Dichloro-2-fluorobenzonitrile, a potential precursor is 2,3,4-trichlorobenzonitrile. In this reaction, the chlorine atom at the 2-position is preferentially substituted by fluorine due to the activating effect of the adjacent cyano group and the other chlorine atoms.

The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The rate of reaction is dependent on the stability of the Meisenheimer complex and the lability of the leaving group. Fluorine is generally a better leaving group than chlorine in SNAr reactions, a trend that is opposite to that observed in aliphatic nucleophilic substitution. nih.gov

Selectivity in Halex reactions is a critical consideration, especially when multiple halogens are present on the aromatic ring. The position of the activating group (e.g., the nitrile group) and the relative positions of the halogens play a crucial role in determining which halogen is replaced. For instance, in the fluorination of 3,4-dichlorobenzonitrile, the formation of 4-chloro-3-fluorobenzonitrile (B11633) is suggested as a key intermediate in the pathway to 3,4-difluorobenzonitrile (B1296988). audreyli.com

Catalytic Systems and Their Impact on Fluorination Efficiency

The efficiency of halogen-exchange fluorination can be significantly enhanced by the use of catalysts. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts and crown ethers, are commonly employed to increase the solubility and nucleophilicity of the fluoride salt in aprotic solvents. google.com For example, the use of tetraphenylphosphonium (B101447) bromide has been shown to facilitate the fluorination of 3,4-dichlorobenzonitrile. audreyli.com

A novel catalyst system involving a quaternary ammonium compound with at least one alkoxypolyoxyalkyl radical has been developed for the preparation of fluorobenzonitriles from their corresponding chlorobenzonitriles. google.com This catalytic system allows for the reaction to be carried out at lower temperatures (80° to 220° C) compared to uncatalyzed reactions. google.com

Silver-catalyzed electrophilic fluorination represents another approach, although it operates under a different mechanistic paradigm. nih.gov This method involves the transmetallation of an aryl stannane (B1208499) or boronic acid derivative to a silver(I) species, followed by oxidation with an electrophilic fluorine source and subsequent reductive elimination to form the C-F bond. nih.gov

Catalyst SystemStarting MaterialProductReaction ConditionsReference
Tetraphenylphosphonium bromide3,4-Dichlorobenzonitrile3,4-DifluorobenzonitrileRefluxing 1,3-dimethylimidazolidine-2-one audreyli.com
Quaternary ammonium compound with alkoxypolyoxyalkyl radicalChlorobenzonitrilesFluorobenzonitriles80° to 220° C google.com
Ag₂OAryl stannane derivativesAryl fluoridesElectrophilic fluorination reagent nih.gov

Solvent Effects in Halogen-Fluorine Exchange Processes

The choice of solvent is critical in halogen-fluorine exchange reactions. Aprotic, dipolar solvents are generally preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. google.com Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), sulfolane, and 1,3-dimethylimidazolidine-2-one (DMI). google.comaudreyli.com

High-temperature reactions in a pressure reactor have been employed to achieve fluorination, with DMI proving to be a stable solvent at temperatures up to 290 °C. audreyli.com The polarity of the solvent can also influence the strength of halogen bonding, which can in turn affect reaction rates. researchgate.net Theoretical studies have shown that solvent polarity can impact the excited state intramolecular proton transfer (ESIPT) in halogenated benzimidazole (B57391) derivatives, although this effect may be less significant than solvent polarization in the context of ESIPT. nih.gov The tin-fluorine coupling constants in the SnF62– ion have also been observed to be solvent-dependent. researchgate.net

Alternative Synthetic Pathways for Functionalized Benzonitrile (B105546) Scaffolds

Beyond the direct fluorination of pre-existing benzonitriles, alternative strategies focus on constructing the functionalized benzonitrile scaffold through different reaction sequences.

Ammoxidation Protocols for Aromatic Nitrile Synthesis

Ammoxidation provides a direct route to aromatic nitriles from the corresponding methyl-substituted aromatic compounds. This process involves the gas-phase reaction of the substituted toluene (B28343) with ammonia (B1221849) and air (or another oxygen source) at elevated temperatures over a suitable catalyst. For instance, a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene can be converted to the corresponding benzonitriles via joint ammoxidation. google.com The reaction is typically carried out at temperatures between 350° to 550° C using an ammoxidation catalyst. google.com The resulting mixture of nitriles can then be separated. google.com

Cyanation Strategies for Incorporating Nitrile Functionality

Cyanation reactions offer another avenue for the synthesis of benzonitriles. These methods involve the introduction of a cyano group onto an aromatic ring that already possesses the desired halogen substitution pattern. Palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like zinc cyanide (Zn(CN)₂) is a widely used method. nih.gov

For substrates that are not amenable to direct cyanation, multi-step procedures may be necessary. For example, the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) has been described via a complex route starting from 3-chloro-2,4-difluoro-nitrobenzene. google.com This involves the replacement of a fluorine atom with a cyanide group, followed by chlorolysis of the nitro group. google.com

Direct Synthesis Approaches Utilizing Halogenated Nitriles as Precursors

The synthesis of fluorinated benzonitriles, such as this compound, often involves the strategic conversion of other halogenated nitrile precursors. A prominent and industrially relevant method is the halogen exchange (Halex) reaction, where a less reactive halogen, typically chlorine, is substituted with fluorine. This approach is advantageous as it utilizes readily available chlorinated benzonitriles as starting materials.

The direct conversion of a corresponding chlorobenzonitrile to a fluorobenzonitrile is typically achieved by reacting the chloro-analogue with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). For the synthesis of this compound, a plausible precursor would be 2,3,4-trichlorobenzonitrile. In this reaction, the chlorine atom at the 2-position is selectively replaced by a fluorine atom. The reactivity of the chlorine atoms on the aromatic ring is influenced by the electron-withdrawing nature of the nitrile group (-CN) and the positions of the other halogen substituents.

These halogen exchange reactions are generally conducted in the presence of aprotic dipolar solvents (e.g., dimethylformamide, dimethyl sulfoxide) and often require a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. An improved process utilizes a specific catalyst system involving a quaternary ammonium compound with at least one alkoxypolyoxyalkyl radical, which has been shown to be highly effective for preparing fluorobenzonitriles from their chloro-counterparts. This catalytic system facilitates the exchange of one or two chlorine atoms in precursors like 2,3,4-trichlorobenzonitrile.

The reaction conditions, such as temperature and pressure, are critical and must be carefully controlled to achieve high selectivity and yield, minimizing the formation of unwanted byproducts from the exchange of other chlorine atoms. The process can be performed in the absence or presence of atmospheric oxygen, though conducting it under a protective inert gas atmosphere like nitrogen or argon is preferred.

Principles of Green Chemistry in the Development of Halogenated Benzonitrile Synthesis

The synthesis of halogenated benzonitriles is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources.

Design of Environmentally Benign Synthetic Procedures

A key aspect of green chemistry is the design of synthetic routes that are inherently safer and more environmentally benign. For halogenated benzonitriles, this involves moving away from traditional methods that may use toxic reagents, harsh reaction conditions, or generate significant waste streams.

One approach is the development of non-catalyzed methods that proceed in greener solvents. For instance, a green, non-catalyzed method for the synthesis of related heterocyclic structures from halogenated nitriles has been reported to proceed in an alcoholic solvent without the need for an external acid or base. This simplifies the process, reduces corrosion issues, and minimizes waste from neutralization steps.

Another strategy involves replacing hazardous reagents with safer alternatives. For example, in the synthesis of benzonitriles from benzaldehydes, hydroxylamine (B1172632) hydrochloride is a common reagent, but its use leads to the formation of corrosive hydrochloric acid. A greener alternative involves using a hydroxylamine sulfate (B86663) salt derived from an ionic liquid, which circumvents the issues associated with HCl.

Furthermore, ammoxidation, the reaction of a methyl-substituted aromatic compound with ammonia and air, represents a more atom-economical route to nitriles compared to multi-step classical methods. Optimizing catalysts for ammoxidation allows the reaction to occur at lower temperatures and with higher selectivity, further enhancing its green credentials.

Implementation of Ionic Liquids and Solvent-Free Reaction Environments

The reduction or replacement of volatile organic solvents (VOCs) is a cornerstone of green chemistry, leading to significant interest in ionic liquids (ILs) and solvent-free reactions.

Ionic Liquids (ILs):

Ionic liquids are salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and tunable solvating properties. These characteristics make them attractive alternative solvents for chemical reactions. In the context of benzonitrile synthesis, ILs can serve multiple roles simultaneously.

A notable example is a process where the ionic liquid [HSO3-b-Py]·HSO4 acts as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde (B42025). This multi-functional role eliminates the need for a separate metal salt catalyst and simplifies product separation, as the ionic liquid can be easily recovered and recycled. Research has demonstrated that with this system, both benzaldehyde conversion and benzonitrile yield can reach 100% under optimized conditions. The effectiveness of such systems can be seen in studies comparing different hydroxylamine salts.

Table 1: Effect of Different Hydroxylamine Salts on Benzonitrile Synthesis Using an Ionic Liquid Catalyst

EntryHydroxylamine SaltBenzaldehyde Conversion (%)Benzonitrile Yield (%)
1(NH₂OH)₂·H₂SO₄85.284.9
2NH₂OH·HCl99.598.6
3(NH₂OH)₂·[HSO₃-b-N(CH₃)₃]·HSO₄95.394.7
4(NH₂OH)₂·[HSO₃-b-mim]·HSO₄97.496.9
5(NH₂OH)₂·[HSO₃-b-Py]·HSO₄100100
Source: Adapted from research on green benzonitrile synthesis.
Reaction conditions: benzaldehyde (3.6 mmol), n(BD) : n(NH₂OH) = 1 : 3, paraxylene (8 mL), IL (4 mL), temperature 120 °C, time 2 h.

Solvent-Free Reaction Environments:

Conducting reactions without a solvent is an ideal green chemistry scenario, as it completely

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of 3,4-Dichloro-2-fluorobenzonitrile. These methods probe the quantized vibrational energy levels of the molecule. The resulting spectra, with peaks corresponding to specific vibrational modes, are unique to the compound's structure. The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.com

The vibrational frequencies of substituted benzonitriles are well-documented. nih.gov The nitrile group (C≡N) stretch is particularly characteristic, typically appearing as a strong, sharp band in the 2240-2220 cm⁻¹ region. nih.gov The exact frequency is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ range. sphinxsai.com The C-Cl and C-F bonds also give rise to characteristic stretching and bending vibrations at lower frequencies. Studies on related halogenated benzonitriles, such as 2,4-dichlorobenzonitrile, provide a basis for assigning the complex vibrational modes of the substituted ring system. nih.gov

Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Nitrile (C≡N) Stretch2240 - 2220FTIR, Raman
Aromatic C=C Ring Stretch1600 - 1450FTIR, Raman
C-F Stretch1250 - 1000FTIR
C-Cl Stretch850 - 550FTIR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Fluorine NMR for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map the precise connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronegativity and resonance effects of the adjacent halogen and nitrile substituents. ucl.ac.uk Each signal would likely appear as a doublet due to coupling with the other proton. Further coupling to the ¹⁹F nucleus (J-coupling) would introduce additional splitting.

¹³C NMR: The carbon NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are highly dependent on the attached substituents. Carbons bonded to the electronegative halogens (Cl, F) will be significantly shifted downfield. ucl.ac.uk The nitrile carbon has a characteristic chemical shift in the range of 110-120 ppm. ucl.ac.uk

¹⁹F NMR: As the second most sensitive stable NMR nucleus after protons, ¹⁹F NMR provides a direct window into the fluorine environment. man.ac.uk A single signal is expected for the fluorine atom in this compound. Its chemical shift and coupling constants to the neighboring aromatic protons provide crucial information for confirming the substitution pattern.

Predicted NMR Chemical Shifts (δ) for this compound (in CDCl₃)

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HH-5~7.6 - 7.8Doublet of doublets (d,d)
¹HH-6~7.4 - 7.6Doublet of doublets (d,d)
¹³CC-CN~115Singlet
¹³CC-F~160 (Coupled to F)Doublet
¹⁹FF-2~ -110 to -130 (vs. CFCl₃)Multiplet

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, enabling the determination of its elemental composition with high confidence. chromatographyonline.com For this compound (C₇H₂Cl₂FN), the molecular ion peak ([M]⁺•) would be readily identifiable.

A key feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in a characteristic cluster of peaks for the molecular ion: an [M]⁺• peak, an [M+2]⁺• peak, and an [M+4]⁺• peak, with relative intensities of approximately 9:6:1. libretexts.org

Electron ionization (EI) would induce fragmentation, providing structural clues. The fragmentation of aromatic halogenated compounds typically involves the loss of halogen atoms or other functional groups. acs.org For benzonitrile (B105546) itself, the primary fragmentation is the loss of HCN to form a C₆H₄⁺• radical cation. nist.govmassbank.eu For this compound, likely fragmentation pathways include the loss of a chlorine radical (Cl•) or the cyano radical (•CN).

Predicted HRMS Fragments for this compound

IonFormulaDescriptionCalculated m/z (Monoisotopic)
[M]⁺•C₇H₂³⁵Cl₂FNMolecular Ion189.9548
[M+2]⁺•C₇H₂³⁵Cl³⁷ClFNIsotope Peak191.9519
[M+4]⁺•C₇H₂³⁷Cl₂FNIsotope Peak193.9489
[M-Cl]⁺C₇H₂ClFNLoss of Chlorine154.9864
[M-CN]⁺C₆H₂Cl₂FLoss of Nitrile Group163.9592

X-ray Diffraction Crystallography for Precise Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can measure bond lengths, bond angles, and intermolecular interactions with very high precision. While no public crystal structure for this compound is currently available in open-access databases like the Crystallography Open Database (COD) crystallography.net, analysis of related structures provides insight into the information that would be obtained.

For example, the crystal structure of 2-amino-4-chlorobenzonitrile (B1265954) has been determined. analis.com.my An analysis of this compound would similarly yield its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data would provide unequivocal confirmation of the substitution pattern on the benzene ring and reveal details about how the molecules pack together in a crystal lattice, including any potential π-π stacking or halogen bonding interactions.

Illustrative Crystal Data Parameters (from 2-amino-4-chlorobenzonitrile analis.com.my)

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924
b (Å)6.7886
c (Å)13.838
α (°)77.559
β (°)88.898
γ (°)83.021

Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Progress Monitoring

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring its formation during synthesis. These methods separate the target compound from starting materials, byproducts, and other impurities.

Reversed-phase HPLC is a commonly employed technique for analyzing halogenated aromatic compounds. ekb.egnih.gov The separation is typically achieved on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ekb.eggoogle.com Adding a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and resolution. google.com

Coupling the liquid chromatograph to a mass spectrometer (LC-MS) adds another layer of analytical power, providing mass information for each eluting peak, which greatly aids in the identification of impurities. nih.govyoutube.com UPLC, which uses smaller column particles and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. youtube.com

Typical HPLC Method Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ModeGradient Elution
Flow Rate1.0 mL/min
DetectorUV at ~254 nm or Mass Spectrometer (MS)
Column Temperature30 - 40 °C

Applications As Versatile Intermediates in Advanced Chemical Synthesis

Utility in the Engineering of Advanced Materials and Functional Molecules

Incorporation into Optoelectronic Materials for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Dyes

There is currently no available data from the conducted research that demonstrates the specific use of 3,4-Dichloro-2-fluorobenzonitrile in the synthesis of Organic Light-Emitting Diode (OLED) materials or Thermally Activated Delayed Fluorescence (TADF) dyes. The design of TADF emitters often involves the strategic selection of electron-donating and electron-accepting moieties to achieve a small energy gap between the singlet and triplet excited states, a critical factor for enhancing the efficiency of OLEDs. While substituted benzonitriles can function as electron-accepting units in these molecular architectures, the specific contribution or suitability of the 3,4-dichloro-2-fluoro substitution pattern has not been documented in the available resources.

Precursors for Thermally Stable Polymers and Other High-Performance Functional Materials

Similarly, information regarding the application of this compound as a precursor for thermally stable polymers or other high-performance functional materials is not present in the available research. The synthesis of high-performance polymers often relies on monomers that can undergo specific polymerization reactions to form robust, heat-resistant structures. Fluorinated compounds are of particular interest in materials science for their enhanced thermal stability and chemical resistance. However, the role of this compound in this capacity is not detailed in the surveyed literature.

Concluding Perspectives and Future Research Trajectories for 3,4 Dichloro 2 Fluorobenzonitrile

Exploration of Undiscovered Reactivity and Novel Derivatization Pathways

The reactivity of 3,4-dichloro-2-fluorobenzonitrile is largely governed by the interplay of its three halogen substituents and the electron-withdrawing nitrile group. While nucleophilic aromatic substitution (SNAr) of the chlorine atoms is an expected reaction pathway, the specific regioselectivity and the influence of the fluorine atom at the 2-position warrant deeper investigation. Future research should systematically explore a wider range of nucleophiles to synthesize novel derivatives.

Furthermore, the potential for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, at the C-Cl bonds should be thoroughly investigated. The development of selective catalysts will be crucial to control the reaction at either the C-3 or C-4 position, opening up pathways to a diverse array of bi-aryl compounds and substituted anilines. The reactivity of the nitrile group itself, through hydrolysis, reduction, or cycloaddition reactions, also presents opportunities for creating new molecular scaffolds. The synthesis of derivatives like 6-bromo-2,4-dichloro-3-fluorobenzonitrile suggests that electrophilic aromatic substitution could be a viable, yet underexplored, derivatization strategy. synquestlabs.com

Development of Highly Selective and Stereospecific Synthetic Methodologies

For applications in life sciences, the development of synthetic methods that can introduce chirality with high selectivity is paramount. Future research should focus on developing catalytic asymmetric methods for the derivatization of this compound. For instance, asymmetric nucleophilic aromatic substitution or the use of chiral ligands in cross-coupling reactions could lead to the synthesis of enantiomerically enriched products.

Moreover, if the nitrile group is transformed into a prochiral center, for example, through reduction to an amine followed by acylation, subsequent stereoselective transformations could be explored. The principles of stereoselective reactions, where one stereoisomer is preferentially formed, and stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, will be guiding concepts in this research area. escholarship.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Process Intensification

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comyoutube.comnih.govnjbio.comyoutube.com Future work should explore the translation of key reactions involving this compound into flow processes. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities, especially for highly exothermic or fast reactions. youtube.comnih.govnjbio.com

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. vapourtec.com This integration would also facilitate the rapid generation of a library of derivatives for biological screening, significantly shortening the drug discovery and development timeline. youtube.com A patent for the preparation of 2,4-dichloro-5-fluorobenzoyl chloride describes a tube reactor system, highlighting the industrial interest in continuous processing for related compounds. chemicalbook.com

Expansion of Computational Predictive Capabilities for Reaction Discovery and Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. vapourtec.com Future research should leverage these tools to build predictive models for the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, predict the most likely sites for nucleophilic and electrophilic attack, and elucidate reaction mechanisms. A study on the related compound 3-chloro-4-fluoro benzonitrile (B105546) has already demonstrated the utility of DFT in analyzing its molecular structure and vibrational spectra. researchgate.net

Machine learning algorithms, trained on experimental data, could predict the outcomes of reactions under different conditions, identify optimal catalysts, and even propose novel reaction pathways. This in-silico approach can significantly reduce the number of experiments required, saving time and resources.

Addressing Scalability Challenges and Sustainable Manufacturing in Industrial Applications

For this compound to be a viable building block in industrial applications, scalable and sustainable manufacturing processes are essential. Future research must address the challenges associated with large-scale production, including efficient heat management, catalyst recovery and reuse, and purification of the final product. Patents for the industrial preparation of related fluorinated benzonitriles, such as 3,4-difluorobenzonitrile (B1296988) and 2,6-dichloro-3-fluorobenzonitrile (B173952), provide insights into potential industrial routes, which often involve high temperatures and specific catalysts. google.comgoogle.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dichloro-2-fluorobenzonitrile, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : A plausible synthesis involves halogenation and cyanation steps. Starting from a fluorobenzene derivative, chlorination at positions 3 and 4 can be achieved using chlorine gas or sulfuryl chloride under controlled conditions. Subsequent cyanation at position 2 may employ a Rosenmund-von Braun reaction with copper(I) cyanide. Optimization includes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and purity . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Absence of aromatic protons due to substituents; coupling constants for residual protons (if any) reflect ortho/meta/para relationships.
  • ¹⁹F NMR : A singlet near -110 ppm (fluorine in electron-withdrawing environments).
  • ¹³C NMR : Peaks for nitrile (~115 ppm), aromatic carbons adjacent to halogens (deshielded, 125–140 ppm).
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch), 750–800 cm⁻¹ (C-Cl stretches).
  • Mass Spectrometry : Molecular ion cluster (M⁺) with isotopic patterns characteristic of two chlorine atoms (3:2 ratio for M and M+2) .

Q. What are the safety considerations and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s nitrile group poses cyanide release risks under decomposition (e.g., hydrolysis). Store in airtight, light-resistant containers at 2–8°C. Degradation products may include benzoic acid derivatives (via nitrile hydrolysis) or dehalogenated byproducts; monitor via TLC or HPLC .

Advanced Research Questions

Q. How does the electronic environment created by the substituents in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The electron-withdrawing -Cl, -F, and -CN groups activate the aromatic ring toward SNAr. The nitrile group at position 2 directs nucleophiles to positions ortho/para to itself, but steric hindrance from chlorine at positions 3 and 4 may favor para substitution. Computational modeling (DFT) can predict charge distribution and reactive sites. Experimental validation via reaction with methoxide or amines under varying temperatures (e.g., 60–100°C) is recommended .

Q. In cross-coupling reactions (e.g., Suzuki-Miyaura), what challenges arise when using this compound as a substrate, and how can these be mitigated?

  • Methodological Answer : Challenges include:

  • Catalyst Poisoning : The nitrile group may coordinate to palladium, reducing catalytic activity. Use bulky ligands (e.g., SPhos) or switch to nickel catalysts.
  • Regioselectivity : Competing substitution sites due to multiple electron-withdrawing groups. Pre-functionalize the substrate via directed ortho-metalation (e.g., using LDA) to install boronate esters selectively .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound across different studies?

  • Methodological Answer : Systematically replicate studies while varying parameters (solvent polarity, catalyst loading, temperature). Use high-throughput screening to identify optimal conditions. For conflicting mechanistic interpretations, employ isotopic labeling (e.g., ¹⁸O in hydrolysis studies) or in-situ FTIR to track intermediates. Cross-reference with computational studies (e.g., transition state modeling) to reconcile discrepancies .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and Fukui indices to identify electrophilic attack sites. Compare results with experimental data from nitration or sulfonation reactions. Software like Gaussian or ORCA is recommended for modeling .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the thermal stability of this compound in published studies?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare DSC profiles for melting/phase transitions. Validate findings using multiple batches to rule out impurities. Publish raw data and experimental protocols to facilitate peer review .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-2-fluorobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.